1,5-Bis(pyridin-4-yl)pentane
Description
Properties
IUPAC Name |
4-(5-pyridin-4-ylpentyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h6-13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFGLXOHBCCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(pyridin-4-yl)pentane can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 4-bromopyridine with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(pyridin-4-yl)pentane can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced using hydrogenation techniques, potentially affecting the pyridine rings or the pentane backbone.
Substitution: The pyridine rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Coordination Chemistry
One of the primary applications of 1,5-Bis(pyridin-4-yl)pentane is as a ligand in coordination chemistry. It forms stable complexes with various metal ions, enabling the study of metal-ligand interactions. These complexes can exhibit unique catalytic properties and are essential for developing new catalysts in organic synthesis .
Case Study:
A layered coordination polymer was synthesized using cadmium ions and this compound as linkers. This polymer exhibited a unique structure characterized by interpenetrated networks and hydrogen bonding interactions, which may influence its stability and reactivity .
| Metal Ion | Complex Type | Structural Features |
|---|---|---|
| Cadmium (Cd) | Layered Polymer | Interconnected networks with hydrogen bonds |
| Cobalt (Co) | Nitrate Complex | Distorted octahedral geometry with nitrate ligands |
Materials Science
In materials science, this compound is utilized in the synthesis of novel materials such as metal-organic frameworks (MOFs) and polymers. Its ability to act as a bifunctional ligand allows for the construction of complex architectures that can be tailored for specific applications, including gas storage and separation .
Applications in MOFs:
The compound has been studied for its potential to create flexible frameworks that can adapt to changes in temperature or pressure, making them suitable for gas adsorption applications.
Biological and Medicinal Chemistry
While specific biological applications are still under exploration, pyridine derivatives like this compound are often investigated for their pharmacological activities. The structural features of pyridine compounds suggest potential roles in drug design and development due to their ability to interact with biological targets.
Potential Pharmacological Activities:
- Antimicrobial properties
- Anticancer activities
- Role as enzyme inhibitors
Mechanism of Action
The mechanism of action of 1,5-Bis(pyridin-4-yl)pentane largely depends on its role as a ligand in coordination chemistry. The pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, potentially catalyzing processes or altering the properties of the materials they are part of.
Comparison with Similar Compounds
Table 1: Key Structural and Property Differences
Key Observations:
- Backbone Flexibility: The pentane chain in this compound allows conformational flexibility, unlike the rigid acetylene backbone in 1,2-Bis(4-pyridyl)acetylene . This flexibility enhances its utility in forming adaptable coordination networks.
- Substituent Effects: Pyridin-4-yl groups act as stronger N-donor ligands compared to diphenylphosphino groups (P-donors), which are more suited for transition-metal catalysis (e.g., palladium or nickel complexes) .
- Electronic Properties: The absence of electron-withdrawing groups (e.g., chlorine in 1,5-Bis(4-chlorophenyl)pentane-1,5-dione ) in this compound results in higher electron density at the nitrogen sites, favoring metal coordination over electrophilic reactivity.
Table 2: Application Profiles
Key Insights:
- Coordination Chemistry: Pyridyl-terminated compounds like this compound are pivotal in designing MOFs due to their ability to bridge metal centers, as seen in related pyridyl-acetylene systems .
- Catalysis: Phosphino-substituted analogs (e.g., 1,5-Bis(diphenylphosphino)pentane) excel in catalytic applications, such as stabilizing metal complexes in cross-coupling reactions .
- Thermal and Chemical Stability: Compounds with nitro or halogen substituents (e.g., 1,5-Bis(4-nitrophenoxy)pentane ) exhibit higher thermal stability but reduced solubility compared to pyridyl derivatives.
Research Findings and Gaps
- Structural Studies: Crystallographic data for this compound remain scarce, though techniques like SHELX refinement (used in related crystallography studies ) could elucidate its conformation.
- Synthesis Pathways: Evidence gaps exist regarding its synthetic routes, though analogous compounds suggest possible strategies like Sonogashira coupling for pyridyl-acetylenes or Grignard reactions for pentane backbones.
- Emerging Applications: Potential uses in photoluminescent materials or drug delivery systems warrant further investigation, leveraging the compound’s tunable coordination properties.
Biological Activity
Overview
1,5-Bis(pyridin-4-yl)pentane is a compound of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and biological activities. This compound consists of a pentane backbone with two pyridine rings attached at the 1 and 5 positions, which may facilitate various interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis and Properties
Synthesis of this compound typically involves the coupling of pyridine derivatives through various methods such as reductive amination or palladium-catalyzed cross-coupling reactions. The resulting compound exhibits properties that make it suitable for coordination with metal ions, enhancing its potential biological applications.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In one study, the compound demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Coordination Chemistry
The ability of this compound to form coordination complexes with transition metals has been extensively studied. These complexes exhibit enhanced biological activities compared to the free ligand. For example, cadmium complexes formed with this ligand have shown promising results in targeting specific biomolecular pathways.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of this compound against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.
- Cancer Research : Another research project focused on the anticancer properties of this compound, demonstrating its ability to inhibit tumor growth in xenograft models, further supporting its therapeutic potential.
- Coordination Polymers : Research into coordination polymers involving this compound indicated that these materials could be utilized in drug delivery systems due to their tunable properties and ability to encapsulate therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 1,5-Bis(pyridin-4-yl)pentane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of bis-pyridinyl compounds typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyridine derivatives and a pentane-based linker. For example, analogous bis-phosphine compounds (e.g., 1,5-Bis(diphenylphosphino)pentane) are synthesized via nucleophilic substitution or metal-catalyzed coupling . Optimize reaction conditions by varying catalysts (e.g., Pd(PPh₃)₄), solvent polarity (THF vs. DMF), and temperature (80–120°C). Monitor purity via TLC and characterize intermediates using -NMR (δ 7.2–8.5 ppm for pyridinyl protons) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the aromatic pyridinyl protons (δ 7.2–8.5 ppm) and aliphatic pentane chain (δ 1.2–2.1 ppm). -NMR is irrelevant here but critical for phosphine analogs .
- FT-IR : Identify C–N stretching (∼1220 cm⁻¹) and aromatic C–H bending (∼800 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (expected m/z ∼299 for C₁₉H₂₂N₂) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture or light, which can degrade pyridinyl groups. For analogs like 1,5-Bis(diphenylphosphino)pentane, decomposition occurs above 47°C .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its coordination chemistry with transition metals?
- Methodological Answer : The pentane linker allows variable bite angles (∼120–180°), affecting metal-ligand bond strength. For example, in Pd(II) complexes, shorter linkers favor chelation, while longer chains (e.g., pentane) may form macrocyclic structures. Use X-ray crystallography (via SHELXL ) to resolve coordination geometry. Compare stability constants via potentiometric titrations in acetonitrile/water .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO/LUMO energies. Pyridinyl groups exhibit strong electron-withdrawing effects, reducing HOMO energy by ∼1.5 eV compared to benzene analogs .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO) using AMBER to study conformational changes .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Conflicting solubility reports (e.g., in ethanol vs. DMF) may arise from impurities or hydration states. Perform:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
